molecular formula C17H16N4O B12883477 N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide CAS No. 89221-06-7

N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide

Cat. No.: B12883477
CAS No.: 89221-06-7
M. Wt: 292.33 g/mol
InChI Key: IDPPRTNHRXFZDD-UHFFFAOYSA-N
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Description

N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds have gained significant attention due to their versatile chemical properties and potential biological activities, including antimicrobial, anticancer, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide typically involves the formation of the triazole ring followed by the attachment of the benzamide group. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions. The resulting triazole intermediate is then reacted with benzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of triazole derivatives often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to inhibition of their activity. For example, triazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The benzamide group can further enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.

    Pyrazole derivatives: These compounds have a five-membered ring with two nitrogen atoms.

Uniqueness

N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide is unique due to the presence of both the triazole and benzamide groups, which confer a combination of chemical stability and biological activity. The specific arrangement of these groups allows for versatile interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

89221-06-7

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

N-[4-(2-ethyltriazol-4-yl)phenyl]benzamide

InChI

InChI=1S/C17H16N4O/c1-2-21-18-12-16(20-21)13-8-10-15(11-9-13)19-17(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,22)

InChI Key

IDPPRTNHRXFZDD-UHFFFAOYSA-N

Canonical SMILES

CCN1N=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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